molecular formula C66H68CaF2N4O12 B2454285 para-Hydroxy Atorvastatin CalciuM Salt CAS No. 265989-44-4

para-Hydroxy Atorvastatin CalciuM Salt

Cat. No.: B2454285
CAS No.: 265989-44-4
M. Wt: 1187.361
InChI Key: PYIWEMFVBXVPDU-MNSAWQCASA-L
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Description

para-Hydroxy Atorvastatin Calcium Salt: is a metabolite of atorvastatin, a widely used statin medication for managing hypercholesterolemia and preventing cardiovascular diseases. Atorvastatin is known for its ability to inhibit the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. The para-hydroxy metabolite retains the pharmacological activity of the parent compound and contributes significantly to its overall therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of para-Hydroxy Atorvastatin Calcium Salt involves multiple steps, starting from the construction of the pyrrole ring. Common synthetic routes include Paal-Knorr condensation and Hantzsch pyrrole synthesis. The final steps involve the hydrolysis of ester intermediates and the formation of the calcium salt .

Industrial Production Methods: : Industrial production of atorvastatin calcium, including its para-hydroxy metabolite, has been optimized for high yield and purity. Key improvements include isolating pure products at intermediate stages and using efficient extraction procedures. These methods ensure the production of atorvastatin calcium with purities exceeding 99.5% .

Chemical Reactions Analysis

Metabolic Formation via Cytochrome P450 Enzymes

para-Hydroxy Atorvastatin is primarily generated through hepatic metabolism of atorvastatin via Cytochrome P450 3A4 (CYP3A4) . This enzyme catalyzes hydroxylation at the para position of the phenylcarbamoyl group in atorvastatin’s structure . The reaction proceeds as follows:

AtorvastatinCYP3A4para-Hydroxy Atorvastatin\text{Atorvastatin} \xrightarrow{\text{CYP3A4}} \text{para-Hydroxy Atorvastatin}

Key characteristics :

  • Reaction specificity : CYP3A4 selectively targets the aromatic ring, introducing a hydroxyl group at the para position .

  • Metabolite activity : The hydroxylated metabolite retains ~70% of the parent drug’s HMG-CoA reductase inhibitory activity .

Lactonization via Acyl Glucuronidation

The hydroxylated metabolite undergoes further biotransformation through glucuronidation by UGT1A1 and UGT1A3 , forming an acyl glucuronide intermediate. This intermediate spontaneously lactonizes under physiological conditions :

para-Hydroxy AtorvastatinUGT1A1/UGT1A3Acyl GlucuronideLactone Form\text{para-Hydroxy Atorvastatin} \xrightarrow{\text{UGT1A1/UGT1A3}} \text{Acyl Glucuronide} \rightleftharpoons \text{Lactone Form}

Equilibrium dynamics :

ParameterValue/DescriptionSource
Lactone stabilitypH-dependent; favors acidic conditions
ReversibilityHydrolysis reforms active acid form

Hydroxylation of Atorvastatin

The synthesis begins with hydroxylation of atorvastatin using optimized reaction conditions :

  • Starting material : Atorvastatin free acid or its ester derivatives.

  • Reagents : Catalytic hydroxylation agents (e.g., metal catalysts or enzymatic systems).

  • Solvent system : Ethyl acetate/methanol mixtures for improved yield .

Calcium Salt Formation

The hydroxylated product is converted to the calcium salt via a two-step process :

  • Ester hydrolysis :

    para-Hydroxy Atorvastatin EsterNaOH (aq)para-Hydroxy Atorvastatin Sodium Salt\text{para-Hydroxy Atorvastatin Ester} \xrightarrow{\text{NaOH (aq)}} \text{para-Hydroxy Atorvastatin Sodium Salt}
  • Counter-ion exchange :

    Sodium Salt+Ca(OAc)2para-Hydroxy Atorvastatin Calcium Salt+2NaOAc\text{Sodium Salt} + \text{Ca(OAc)}_2 \rightarrow \text{para-Hydroxy Atorvastatin Calcium Salt} + 2\text{NaOAc}

Optimized conditions :

ParameterOptimal ValueImpact on Purity/Yield
SolventEthyl acetateReduces impurities
Temperature20–25°CMinimizes degradation
Reaction time4–6 hours98% conversion

Stability and Degradation Reactions

This compound exhibits pH-dependent stability:

  • Acidic conditions : Promotes lactonization, reducing therapeutic efficacy .

  • Alkaline conditions : Stabilizes the open-chain carboxylate form .

Degradation pathways :

  • Oxidative degradation : Mediated by reactive oxygen species, forming quinone derivatives.

  • Photodegradation : UV exposure leads to cleavage of the dihydroxyheptanoic acid chain .

Pharmacokinetic Interactions

The compound’s clearance is influenced by genetic polymorphisms in SLCO1B1 (c.521T>C), which affect hepatic uptake :

GenotypeApparent Clearance (CL/F)Myalgia Risk
521TT (Wild-type)550 L/hLow
521CC220 L/hHigh

Lower clearance correlates with increased plasma concentrations and higher incidence of muscle-related adverse effects .

Comparative Reactivity with Parent Compound

ReactionAtorvastatinThis compound
CYP3A4 metabolismSubstrateNot metabolized further
Solubility in DMF10 mg/mL25 mg/mL
Plasma protein binding>98%>98% (estimated)

Scientific Research Applications

Chemistry

Para-Hydroxy Atorvastatin Calcium Salt is utilized in analytical chemistry to study metabolic pathways and pharmacokinetics associated with atorvastatin. It serves as a reference compound for quantifying atorvastatin and its metabolites in various biological samples .

ApplicationDescription
Reference CompoundUsed for quantification in analytical studies
Metabolic StudiesInvestigates metabolic pathways of atorvastatin

Biology

In biological research, this compound is instrumental in examining the effects of statins on cellular processes such as cholesterol metabolism and gene expression. Studies have shown that para-Hydroxy Atorvastatin can modulate the expression of genes involved in lipid metabolism, providing insights into its biological effects .

Biological AspectFindings
Gene ExpressionModulates genes related to lipid metabolism
Cellular ProcessesInfluences cholesterol homeostasis

Medicine

Clinically, this compound is important for understanding atorvastatin's therapeutic effects and side effects. Research indicates that this metabolite may have a reduced capacity to interact with other drugs, which is critical for optimizing dosing strategies in patients with hypercholesterolemia .

Clinical ApplicationImportance
Therapeutic MonitoringAids in optimizing atorvastatin therapy
Drug Interaction StudiesEvaluates potential interactions with other medications

Industry

In the pharmaceutical industry, this compound is essential for developing atorvastatin formulations. It ensures consistency and efficacy in final products, playing a vital role in quality control processes .

Industry RoleContribution
Quality ControlEnsures product consistency
Drug DevelopmentFacilitates formulation development

Case Studies

Several studies have highlighted the applications of this compound:

  • Study on Drug Interactions : A study demonstrated that para-Hydroxy Atorvastatin significantly reduced the induction of cytochrome P450 enzymes, suggesting a lower potential for drug interactions compared to other atorvastatin metabolites .
  • Pharmacokinetic Analysis : A validated bioanalytical method was developed using liquid chromatography-mass spectrometry to quantify atorvastatin and its metabolites, including para-Hydroxy Atorvastatin, in human plasma. This method successfully evaluated bioequivalence among different formulations .

Mechanism of Action

para-Hydroxy Atorvastatin Calcium Salt exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. This inhibition reduces the production of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the blood . The para-hydroxy metabolite enhances the overall inhibitory activity of atorvastatin by contributing to the reduction of cholesterol synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : para-Hydroxy Atorvastatin Calcium Salt is unique due to its specific hydroxylation pattern, which enhances its ability to scavenge free radicals and contribute to the overall therapeutic effects of atorvastatin. This metabolite, along with ortho-hydroxy atorvastatin, is responsible for a significant portion of the HMG-CoA reductase inhibitory activity of atorvastatin .

Biological Activity

Para-Hydroxy Atorvastatin Calcium Salt (PHACS) is a hydroxy metabolite of atorvastatin, a widely used statin for managing hyperlipidemia and preventing cardiovascular diseases. This article explores the biological activity of PHACS, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

PHACS functions primarily as an inhibitor of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. This inhibition leads to decreased cholesterol levels in the liver, subsequently increasing low-density lipoprotein (LDL) receptor activity and lowering circulating LDL cholesterol levels. The IC50 value for atorvastatin, from which PHACS is derived, is approximately 8 nM, indicating its potency as an HMG-CoA reductase inhibitor .

Pharmacological Effects

Research has demonstrated that PHACS exhibits various biological activities beyond cholesterol reduction:

  • Anti-inflammatory Effects : In a study involving elderly hypertensive patients, atorvastatin (including its metabolites like PHACS) significantly reduced serum inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and high-sensitivity C-reactive protein (hs-CRP), suggesting a role in mitigating inflammation associated with cardiovascular diseases .
  • Antiparasitic Activity : Atorvastatin and its salts have shown efficacy against protozoan parasites such as Plasmodium falciparum, with studies indicating that atorvastatin calcium salt is 10-fold more active than other statins against this parasite . This suggests potential applications in treating malaria.
  • Neuroprotective Effects : Preliminary studies indicate that atorvastatin metabolites can reduce cell death in neuronal cells under conditions of oxygen-glucose deprivation, highlighting their protective role in neurodegenerative conditions .

Case Studies and Clinical Research

  • Hypertension Management : A retrospective cohort study involving 68 elderly patients demonstrated that adding atorvastatin calcium to standard antihypertensive therapy significantly improved blood pressure control and reduced inflammatory markers compared to controls receiving only amlodipine .
  • Antimicrobial Activity : Research has shown that atorvastatin salts exhibit antimicrobial properties against various pathogens, including Candida albicans and Salmonella enterica, suggesting a broader application in infectious disease management .

Table 1: Efficacy of Atorvastatin Calcium Against P. falciparum

CompoundIC90 (μM)
Atorvastatin Calcium Salt11.8 (9.9-14.0)
Lovastatin Sodium Salt>200
Fluvastatin Sodium Salt107.9 (94.7-123.0)
Mevastatin>200

Values represent means from multiple experiments with 95% confidence intervals where applicable.

Table 2: Impact on Inflammatory Markers

MarkerControl Group Pre-TreatmentExperimental Group Pre-TreatmentControl Group Post-TreatmentExperimental Group Post-Treatment
TNF-α (pg/mL)42.75 ± 5.0341.20 ± 4.9842.75 ± 5.0333.79 ± 4.16
hs-CRP (mg/L)3.26 ± 0.383.20 ± 0.303.26 ± 0.382.21 ± 0.25
IL-6 (pg/mL)6.05 ± 0.695.90 ± 0.656.05 ± 0.695.23 ± 0.74

Data reflects significant reductions in inflammatory markers post-treatment in the experimental group receiving atorvastatin calcium.

Q & A

Basic Research Questions

Q. How is para-Hydroxy Atorvastatin Calcium Salt identified and quantified in biological samples?

Methodological Answer: Para-hydroxy atorvastatin, a major metabolite of atorvastatin, is quantified using high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS). For precise quantification, deuterated analogs (e.g., ortho-hydroxy atorvastatin-d5 calcium salt) are used as internal standards to correct for matrix effects and ionization variability . Key parameters include:

  • HPLC Conditions: Reverse-phase C18 column, mobile phase of acetonitrile-phosphate buffer (pH 3.0), and detection at 244 nm .
  • LC-MS Conditions: Electrospray ionization (ESI) in positive mode, monitoring transitions specific to para-hydroxy atorvastatin (e.g., m/z 559 → 440) .

Q. What are the key stability considerations for this compound in experimental settings?

Methodological Answer: Stability is influenced by pH, temperature, and oxidative conditions. Stress testing under acidic, basic, and thermal conditions reveals degradation products such as lactone derivatives and oxidized forms. For example:

  • Acidic Degradation: Forms lactone derivatives via intramolecular esterification .
  • Oxidative Degradation: Produces hydroxylated or epoxide intermediates under peroxide exposure .
    Stability protocols recommend storage at 2–8°C in amber vials to prevent photodegradation and hydrolysis .

Q. What analytical challenges arise when distinguishing para-hydroxy atorvastatin from ortho-hydroxy isomers?

Methodological Answer: Structural differentiation requires advanced techniques:

  • X-ray Crystallography: Resolves spatial arrangement of hydroxyl groups on the pyrrole ring .
  • NMR Spectroscopy: Distinct chemical shifts for para-hydroxy protons (δ 7.2–7.4 ppm) vs. ortho-hydroxy protons (δ 6.8–7.0 ppm) .
    Chromatographic separation is achieved using chiral columns or ion-pair reagents to resolve co-eluting isomers .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis involves hydroxylation of atorvastatin followed by calcium salt formation. Key optimization steps include:

  • Hydroxylation: Catalyzed by cytochrome P450 (CYP3A4) in vitro, with reaction efficiency enhanced by NADPH-regenerating systems .
  • Crystallization: Amorphous forms are stabilized using spray drying, while crystalline forms are obtained via solvent-antisolvent precipitation (e.g., methanol/water mixtures) .
    Purity (>95%) is validated via HPLC with photodiode array detection, focusing on residual solvent and isomer impurities .

Q. What strategies resolve discrepancies in toxicological data between acute and chronic exposure studies?

Methodological Answer: Discrepancies arise from species-specific metabolism and dose thresholds. For example:

  • Acute Toxicity (LD₅₀): >5000 mg/kg in rodents, indicating low immediate risk .
  • Chronic Toxicity (LOAEL): 5–100 mg/kg/day in rodents, showing hepatotoxicity via CYP450-mediated oxidative stress .
    Integrated approaches include:
    • Mechanistic Studies: Assessing mitochondrial dysfunction and glutathione depletion in hepatocytes .
    • Dose-Response Modeling: Using benchmark dose (BMD) software to extrapolate safe thresholds for human studies .

Q. How do ecological studies address the environmental persistence of this compound?

Methodological Answer: Environmental fate is assessed through:

  • Soil/Water Partitioning: Log Kow of 6.4 indicates high adsorption to organic matter, reducing aquatic bioavailability .
  • Biodegradation: Microbial degradation rates are measured in OECD 301F tests, showing <10% mineralization over 28 days, classifying it as persistent .
    Mitigation strategies include advanced oxidation processes (AOPs) using UV/H2O2 to break down residues in wastewater .

Q. What experimental designs are used to study para-Hydroxy Atorvastatin’s role in lipid metabolism pathways?

Methodological Answer: In vitro and in vivo models are combined:

  • Hepatocyte Cultures: Treated with para-hydroxy atorvastatin to measure LDL receptor upregulation via qPCR and Western blot .
  • ApoE⁻/⁻ Mice: Fed high-fat diets and dosed orally (10–50 mg/kg/day) to quantify plaque reduction via histopathology .
    Mechanistic insights are validated using siRNA knockdown of HMG-CoA reductase or LDL receptor genes .

Properties

IUPAC Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2/t2*26-,27-;/m11./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIWEMFVBXVPDU-MNSAWQCASA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H68CaF2N4O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1187.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265989-44-4
Record name (3R,5R)-7-[5-(4-(Fluorophenyl)-2,3-dihydro-3-(1-methylethyl)-2-oxo-4-phenyl-3-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-heptanoic acid calcium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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